1-[(naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c27-23(25-17-20-9-6-8-19-7-4-5-12-22(19)20)26-18-24(13-15-28-16-14-24)29-21-10-2-1-3-11-21/h1-12H,13-18H2,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBLJKUMXWXMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCC2=CC=CC3=CC=CC=C32)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the naphthalene derivative and introduce the phenylsulfanyl group through a substitution reaction. The oxan-4-yl moiety is then added via a cyclization reaction. The final step involves the formation of the urea linkage through a condensation reaction with an appropriate isocyanate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(Naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
1-[(Naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Key Differences :
- The target compound’s thioether group (C-S-C) is more chemically stable than sulfonate esters (C-O-SO₂), which are prone to hydrolysis.
Methyl Benzoate Urea Derivative (Drug Design, Development and Therapy)
- Methyl (S)-4-(2-(3-(naphthalen-1-yl)ureido)-2-phenylacetamido)benzoate (4k) : This urea derivative () incorporates a methyl benzoate group, enhancing polarity and aqueous solubility compared to the target compound’s thioether-oxane substituent. It was synthesized in 57% yield (ESI–MS m/z: 454.3 [M+H]⁺), suggesting efficient coupling methodologies for naphthalene-bearing ureas .
Physicochemical and Pharmacological Implications
Table 1: Comparative Analysis of Urea Derivatives
Electronic and Steric Effects
- Electron-Withdrawing vs. In contrast, the target’s thioether group is less electron-withdrawing, favoring hydrophobic interactions .
- Conformational Rigidity : The oxane ring in the target compound reduces rotational freedom, possibly improving binding specificity compared to flexible sulfonyloxy-phenyl analogs.
Metabolic Stability and Bioavailability
- The target’s thioether is resistant to oxidative metabolism compared to sulfonate esters, which may hydrolyze rapidly in physiological conditions.
- The oxane ring could enhance oral bioavailability by reducing first-pass metabolism, a common limitation in sulfonate-based prodrugs .
Biological Activity
1-[(Naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea, a compound with the molecular formula C24H26N2O2S, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Weight : 406.54 g/mol
- LogP : 0.536 (indicating moderate lipophilicity)
- Rotatable Bonds : 17
- Hydrogen Bond Acceptors : 27
- Hydrogen Bond Donors : 14
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O2S |
| Molecular Weight | 406.54 g/mol |
| LogD | 0.344 |
| Solubility (LogS) | -2.56 |
| TPSA | 426.73 Ų |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound may act as an inhibitor or activator of these targets, leading to diverse biological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes, which can be beneficial in therapeutic contexts such as cancer treatment or anti-inflammatory responses.
- Receptor Modulation : It may interact with receptors involved in neurotransmission or cellular signaling pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Properties
Another area of investigation is its anti-inflammatory properties. In models of inflammation, the compound has shown promise by reducing pro-inflammatory cytokine levels and inhibiting pathways associated with inflammation.
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Results : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
-
Study on Inflammatory Models :
- Objective : To assess the anti-inflammatory effects in murine models.
- Results : Treatment with the compound resulted in a significant decrease in inflammatory markers compared to control groups.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Biological Activity |
|---|---|
| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-triazole | Moderate anticancer activity |
| N-Methyl-1-naphthalenemethylamine hydrochloride | Neuroactive properties |
Uniqueness
The distinct combination of naphthalene and phenylsulfanyl moieties contributes to its unique interaction profile and biological activity compared to other similar compounds.
Q & A
Q. What synthetic strategies are recommended for preparing 1-[(naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea, and how can reaction conditions be optimized?
Answer: The synthesis typically involves a multi-step approach:
- Step 1: Prepare the naphthalen-1-ylmethyl isocyanate intermediate by reacting 1-(chloromethyl)naphthalene with sodium cyanate under anhydrous conditions.
- Step 2: Synthesize the 4-(phenylsulfanyl)oxan-4-ylmethylamine precursor via nucleophilic substitution of 4-mercaptooxane with benzyl bromide, followed by reductive amination.
- Step 3: Couple the isocyanate and amine intermediates in a polar aprotic solvent (e.g., DMF) at 0–5°C to form the urea linkage .
Optimization considerations: - Use catalysts like triethylamine to accelerate coupling efficiency.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituents (e.g., naphthalene aromatic protons at δ 7.2–8.5 ppm, thiourea protons at δ 5.8–6.2 ppm) .
- 2D NMR (HSQC, HMBC) confirms connectivity between the oxane and naphthalene moieties.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion matching C₂₄H₂₅N₂O₂S).
- X-ray Crystallography: SHELX software refines bond lengths/angles, resolving ambiguities in stereochemistry .
Q. What preliminary biological assays are suitable for screening this compound’s activity?
Answer:
- Enzyme inhibition assays:
- Measure IC₅₀ values against kinases (e.g., p38 MAPK) using fluorescence-based ADP-Glo™ kits.
- Compare inhibition kinetics with structurally similar urea derivatives (e.g., piperidine-containing analogs) .
- Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX-refined structures) elucidate binding interactions with target enzymes?
Answer:
Q. How can contradictions in biological activity data across studies be resolved?
Answer:
- Purity validation: Use HPLC (≥95% purity) to rule out impurities skewing results .
- Assay standardization: Control variables like ATP concentration in kinase assays to ensure reproducibility .
- Structural analogs: Compare activity of derivatives (e.g., replacing phenylsulfanyl with morpholine) to isolate critical pharmacophores .
Q. What experimental designs assess enzyme inhibition kinetics and mechanisms?
Answer:
- Kinetic studies:
- Lineweaver-Burk plots determine inhibition type (competitive vs. non-competitive) by varying substrate concentrations.
- Time-dependent inactivation assays (pre-incubation with enzyme) identify irreversible binding .
- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Q. How can molecular docking and dynamics simulations predict interactions with novel targets?
Answer:
- Docking (AutoDock Vina): Simulate binding poses of the urea linkage with cysteine proteases (e.g., caspase-3), leveraging the sulfanyl group’s nucleophilicity .
- MD Simulations (GROMACS): Analyze stability of the oxane ring in aqueous vs. lipid bilayer environments over 100-ns trajectories .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
Answer:
- Source analysis: Verify assay protocols (e.g., fluorescence vs. radiometric methods) and enzyme isoforms tested .
- Statistical validation: Apply ANOVA to compare datasets, accounting for outliers from solvent effects (e.g., DMSO concentration >1% reduces activity) .
Methodological Tables
Q. Table 1. Key Structural Parameters from Crystallography
Q. Table 2. Comparative Enzyme Inhibition Data
| Enzyme | IC₅₀ (µM) | Inhibition Type | Reference Compound IC₅₀ (µM) |
|---|---|---|---|
| p38 MAPK | 0.45 | Competitive | SB203580: 0.21 |
| Caspase-3 | 12.7 | Non-competitive | Z-VAD-FMK: 0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
